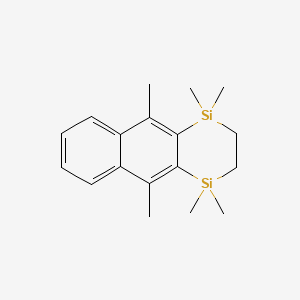
1,4-Disilaanthracene, 1,2,3,4-tetrahydro-1,1,4,4,9,10-hexamethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Disilaanthracene, 1,2,3,4-tetrahydro-1,1,4,4,9,10-hexamethyl- is a chemical compound known for its unique structure and properties. This compound features a disilaanthracene core with tetrahydro and hexamethyl substitutions, making it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
The synthesis of 1,4-Disilaanthracene, 1,2,3,4-tetrahydro-1,1,4,4,9,10-hexamethyl- involves several steps. One common synthetic route includes the reaction of disilane precursors with anthracene derivatives under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
1,4-Disilaanthracene, 1,2,3,4-tetrahydro-1,1,4,4,9,10-hexamethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents
Applications De Recherche Scientifique
1,4-Disilaanthracene, 1,2,3,4-tetrahydro-1,1,4,4,9,10-hexamethyl- has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of disilane and anthracene derivatives in various chemical reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying interactions with biological molecules and understanding its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals
Mécanisme D'action
The mechanism of action of 1,4-Disilaanthracene, 1,2,3,4-tetrahydro-1,1,4,4,9,10-hexamethyl- involves its interaction with molecular targets through various pathways. The compound can form complexes with metal ions, participate in electron transfer reactions, and undergo structural changes that influence its reactivity. These interactions are crucial for its effects in chemical and biological systems .
Comparaison Avec Des Composés Similaires
1,4-Disilaanthracene, 1,2,3,4-tetrahydro-1,1,4,4,9,10-hexamethyl- can be compared with similar compounds such as:
1,2,3,4-Tetrahydroanthracene: Similar in structure but lacks the disilane and hexamethyl substitutions.
1,2,3,4-Tetrahydrocarbazole: Contains a carbazole core instead of anthracene.
1,2,3,4-Tetrahydronaphthalene: Features a naphthalene core with tetrahydro substitutions .
These comparisons highlight the uniqueness of 1,4-Disilaanthracene, 1,2,3,4-tetrahydro-1,1,4,4,9,10-hexamethyl- in terms of its structure and reactivity.
Propriétés
Numéro CAS |
652154-27-3 |
|---|---|
Formule moléculaire |
C18H26Si2 |
Poids moléculaire |
298.6 g/mol |
Nom IUPAC |
1,1,4,4,5,10-hexamethyl-2,3-dihydrobenzo[g][1,4]benzodisiline |
InChI |
InChI=1S/C18H26Si2/c1-13-15-9-7-8-10-16(15)14(2)18-17(13)19(3,4)11-12-20(18,5)6/h7-10H,11-12H2,1-6H3 |
Clé InChI |
CFSYFGPMRVPDFE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=C(C3=CC=CC=C13)C)[Si](CC[Si]2(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-{5-[(4-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)-2-(4-methylphenyl)acetamide](/img/structure/B12519565.png)
![3-{[1-(3-Iodophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B12519573.png)
![Methyl 3-[4-hydroxy-3-(sulfooxy)phenyl]prop-2-enoate](/img/structure/B12519577.png)
![1-[(4-Boronophenyl)methyl]-6-methylquinolin-1-ium bromide](/img/structure/B12519583.png)
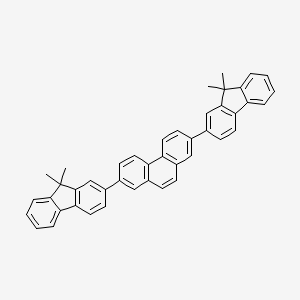
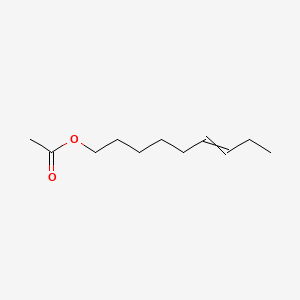
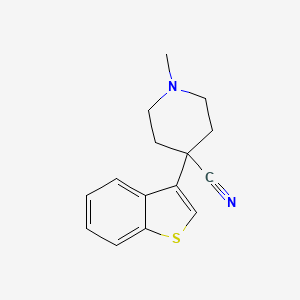
acetate](/img/structure/B12519609.png)
![2,6-Difluoro-4-{[2-fluoro-4-(prop-1-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B12519617.png)
![2-Chloro-3-(chloromethyl)benzo[H]quinoline](/img/structure/B12519621.png)
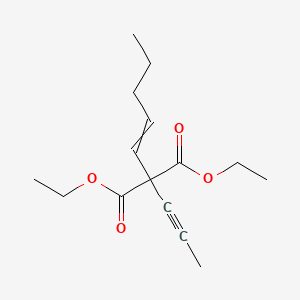
![1-Methyl-3-[(4-methylphenyl)methyl]-2,3-dihydro-1H-imidazol-1-ium](/img/structure/B12519628.png)
![2,2'-{Disulfanediylbis[(1,3,4-thiadiazole-5,2-diyl)sulfanediyl]}dipropanoic acid](/img/structure/B12519629.png)
![5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;but-2-enedioic acid](/img/structure/B12519639.png)
